Dimethylsulfamoyl fluoride

Catalog No.
S1927889
CAS No.
354-44-9
M.F
C2H6FNO2S
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylsulfamoyl fluoride

CAS Number

354-44-9

Product Name

Dimethylsulfamoyl fluoride

IUPAC Name

N,N-dimethylsulfamoyl fluoride

Molecular Formula

C2H6FNO2S

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C2H6FNO2S/c1-4(2)7(3,5)6/h1-2H3

InChI Key

NNOYMOQFZUUTHQ-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)F

Canonical SMILES

CN(C)S(=O)(=O)F

Important Safety Note

Dimethylsulfamoyl fluoride (also known as DMSF) is a highly toxic nerve agent and should only be handled by trained professionals in a properly equipped laboratory.

  • Understanding nerve agent mechanisms

    Due to its similarity to known nerve agents like Sarin, DMSF might be used in research to understand the mechanisms by which nerve agents inhibit acetylcholinesterase, a critical enzyme in the nervous system []. This knowledge could be useful in developing antidotes for nerve agent poisoning.

  • Developing biosensors

    The specific interaction of DMSF with acetylcholinesterase could be exploited to design biosensors for the detection of nerve agents. Researchers might investigate how DMSF interacts with the enzyme and develop sensors that mimic this interaction for specific nerve agent detection [].

  • Studying detoxification methods

    Research might explore the use of DMSF as a surrogate for known nerve agents to test and develop decontamination procedures and antidotes for nerve agent poisoning [].

Dimethylsulfamoyl fluoride is an organic compound with the chemical formula C₂H₆FNO₂S. It belongs to the class of sulfamoyl fluorides, characterized by the presence of a sulfonyl group (SO₂) bonded to a nitrogen atom that is further connected to two methyl groups. This compound is notable for its colorless liquid form and its unique reactivity profile, which makes it valuable in various chemical applications, particularly in organic synthesis and as a solvent in electrochemical systems .

There is no documented information regarding a specific mechanism of action for dimethylsulfamoyl fluoride in biological systems.

Dimethylsulfamoyl fluoride is a highly hazardous compound due to the following properties []:

  • Toxicity: Classified as acutely toxic upon ingestion (H301) [].
  • Skin and eye corrosion: Causes severe skin burns and eye damage (H314) [].
  • Flammability: Flammable liquid and vapor (H226) [].
  • Respiratory irritation: May cause respiratory irritation (H335) [].
Due to its functional groups. Notably, it can undergo:

  • Sulfur(VI) Fluoride Exchange (SuFEx): This reaction allows for the formation of new sulfur-containing compounds and has garnered attention for its utility in drug discovery and chemical biology .
  • Nucleophilic Substitution Reactions: The presence of the fluorine atom makes it a good leaving group, facilitating nucleophilic attacks on the sulfur atom .
  • Formation of Sulfamoyl Derivatives: Dimethylsulfamoyl fluoride can be converted into various derivatives through reactions with different nucleophiles, which can lead to a range of functionalized compounds .

Dimethylsulfamoyl fluoride can be synthesized through several methods:

  • Reaction with Sulfuryl Fluoride: Secondary amines, including cyclic secondary amines, can react with sulfuryl fluoride to yield sulfamoyl fluorides.
  • Fluoride Ion Source Reaction: Reacting sulfamoyl chlorides with fluoride sources such as sodium fluoride or potassium fluoride can produce dimethylsulfamoyl fluoride.
  • Hofmann Rearrangement: Sulfonamides can undergo rearrangement when treated with difluoro-bromanes, leading to the formation of N-sulfamoyl fluorides .

Dimethylsulfamoyl fluoride has several applications:

  • Electrolyte in Lithium-Metal Batteries: It serves as a promising solvent for high-voltage rechargeable lithium-metal batteries due to its excellent electrochemical stability and ability to enhance coulombic efficiency .
  • Reagent in Organic Synthesis: Its unique reactivity makes it useful in sulfur(VI) fluoride exchange reactions, facilitating the synthesis of complex organic molecules .
  • Potential Antimicrobial Agent: While not extensively studied, its structural relatives have shown potential in antimicrobial applications .

Interaction studies involving dimethylsulfamoyl fluoride have primarily focused on its role in battery electrolytes. Research indicates that it exhibits high anodic stability against metal-oxide cathodes, which is crucial for maintaining battery performance over extended cycles. Furthermore, studies have demonstrated that it facilitates lithium ion diffusion effectively within electrolyte solutions .

Dimethylsulfamoyl fluoride shares similarities with several other sulfamoyl fluorides and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Sulfamyl FluorideH₂N(SO₂F)Simple structure; lacks methyl substituents
Difluorosulfamyl FluorideF₂N(SO₂F)Contains two fluorine atoms; different reactivity
N-Sulfinylsulfamoyl FluorideR-SO₂NContains a sulfinyl group; distinct functional properties
Chloro(trifluoro-methyl)sulfamoyl FluorideCl-CF₃(SO₂F)Contains chlorine and trifluoromethyl groups; unique reactivity pattern

Dimethylsulfamoyl fluoride is unique due to its dual methyl substituents and specific reactivity profile that allows it to function effectively as an electrolyte solvent while also participating in diverse organic reactions .

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

354-44-9

Wikipedia

Sulfamoyl fluoride, N,N-dimethyl-

Dates

Modify: 2023-08-16

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